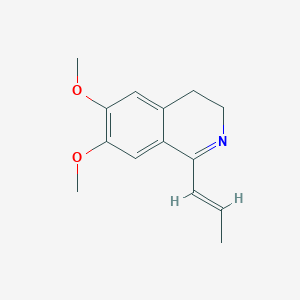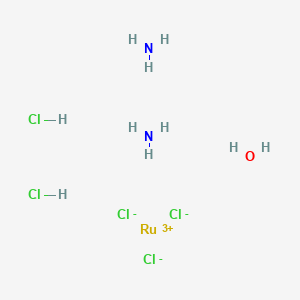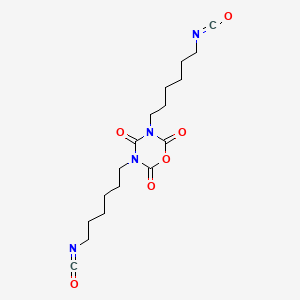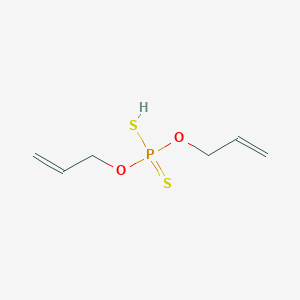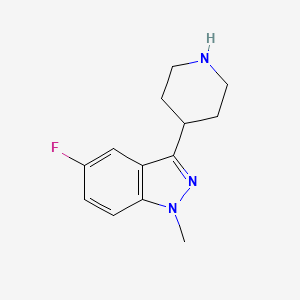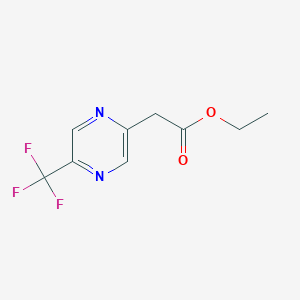![molecular formula C13H8BrClN4OS B13759820 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring substituted with a chlorine atom and a pyridine ring substituted with a bromine atom, connected through a urea linkage.
準備方法
The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzo[d]thiazole and 5-bromopyridine.
Reaction Conditions: The reaction involves the formation of a urea linkage between the two starting materials. This is achieved by reacting 4-chlorobenzo[d]thiazole with an isocyanate derivative of 5-bromopyridine under controlled conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts, specific solvents, and temperature control to maximize yield and purity.
化学反応の分析
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The products of these reactions vary depending on the reagents and conditions used, but they generally involve modifications to the benzo[d]thiazole and pyridine rings.
科学的研究の応用
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but they may involve inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-chloropyridin-2-yl)urea and 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea share structural similarities.
Uniqueness: The presence of both chlorine and bromine atoms in this compound imparts unique chemical properties, making it distinct from its analogs.
特性
分子式 |
C13H8BrClN4OS |
|---|---|
分子量 |
383.65 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C13H8BrClN4OS/c14-7-4-5-10(16-6-7)17-12(20)19-13-18-11-8(15)2-1-3-9(11)21-13/h1-6H,(H2,16,17,18,19,20) |
InChIキー |
QDEYQDFFXFJFDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)NC3=NC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


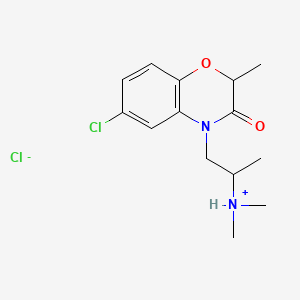
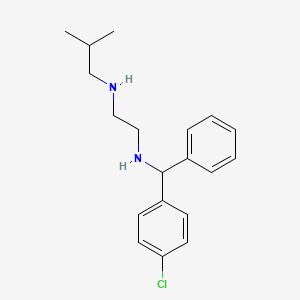
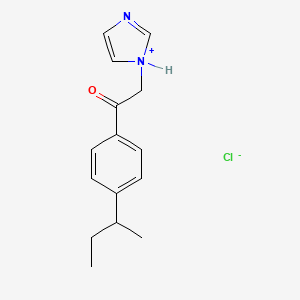
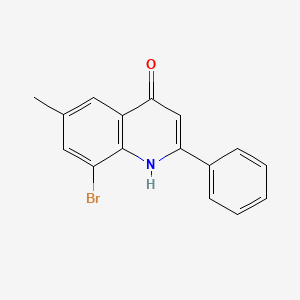
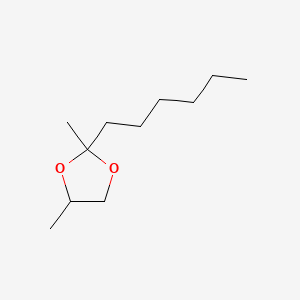

![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
